2-(1H-tetrazol-5-ylmethyl)-1,3-benzothiazole is a heterocyclic compound containing both a benzothiazole and a tetrazole ring. These ring systems are commonly found in bioactive molecules and are known to exhibit a wide range of pharmacological activities. [, , ] This specific compound has garnered interest in scientific research due to its potential applications in various fields.
2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole is a compound that integrates the structural features of benzothiazole and tetrazole, two important classes of heterocyclic compounds. Benzothiazoles are known for their diverse biological activities, while tetrazoles are recognized for their pharmaceutical applications. This compound is particularly notable for its potential in drug development due to its unique molecular structure that allows for various interactions with biological targets.
This compound can be classified under heterocyclic compounds, specifically as a substituted benzothiazole and tetrazole derivative. The synthesis and characterization of such compounds have been explored in various studies, highlighting their relevance in medicinal chemistry and organic synthesis.
The synthesis of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole typically involves multi-step reactions. One common method includes the formation of the benzothiazole ring followed by the introduction of the tetrazole moiety. Recent advancements have utilized one-pot multi-component reactions that enhance yield and efficiency. For instance, a study demonstrated an efficient synthesis of 5-substituted 1H-tetrazoles through a combination of Knoevenagel condensation and 1,3-dipolar cycloaddition reactions under microwave irradiation conditions .
The synthesis often requires specific reagents such as aromatic aldehydes and sodium azide to facilitate the formation of the tetrazole ring. The reaction conditions can vary significantly, with some methods employing catalysts like iron oxide nanoparticles to improve reaction rates and yields .
The molecular structure of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole consists of a benzothiazole core linked to a tetrazole group via a methylene bridge. This configuration allows for significant electronic interactions due to the presence of nitrogen atoms in both heterocycles.
Key molecular data includes:
The reactivity of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole can be attributed to its functional groups. It can participate in various chemical reactions including nucleophilic substitutions and cycloadditions. For example, tetrazoles are known to undergo hydrolysis under acidic conditions or can act as nucleophiles in coupling reactions .
In synthetic applications, this compound can also serve as an intermediate for further functionalization or as a precursor for more complex molecules. Its ability to form stable complexes with metal ions has been explored in coordination chemistry .
The mechanism of action for compounds like 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole often involves interaction with biological targets such as enzymes or receptors. The presence of both nitrogen-rich heterocycles enhances its potential to form hydrogen bonds and coordinate with metal centers in biological systems.
Research indicates that such compounds may exhibit antimicrobial or anticancer activities through mechanisms involving inhibition of specific enzymes or modulation of signaling pathways . For example, studies have shown that related benzothiazole derivatives can induce apoptosis in cancer cells by interacting with Bcl-2 proteins .
Common physical properties include:
Chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are crucial for characterizing this compound during synthesis.
Scientific Uses
The applications of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole are primarily found in medicinal chemistry. Its derivatives have been studied for:
Moreover, the unique structural features make it suitable for further modifications aimed at enhancing biological activity or developing new therapeutic agents .
Heterocyclic frameworks serve as indispensable architectural components in medicinal chemistry, constituting over 85% of clinically approved drugs. Among these, nitrogen-containing heterocycles—particularly benzothiazoles and tetrazoles—have demonstrated exceptional therapeutic versatility. Benzothiazole derivatives exhibit a broad spectrum of bioactivities, including antimicrobial, antitumor, and anti-inflammatory effects, attributable to their privileged scaffold that facilitates diverse target interactions [6]. Concurrently, the tetrazole ring—a bioisostere of carboxylic acid—confers metabolic stability and enhanced cell permeability while mimicking the carboxylate anion's spatial and electronic properties at physiological pH [7]. This bioisosteric replacement circumvents the pharmacokinetic limitations of carboxylic acids, such as phase II metabolism and reduced CNS penetration. The strategic fusion of these pharmacophores generates hybrid compounds with synergistic pharmacological profiles, leveraging the complementary bioactivity of both heterocyclic systems. Such molecular hybridization has yielded clinically successful agents, including the antitumor drug Abemaciclib (benzothiazole-containing) and the antihypertensive Losartan (tetrazole-containing), underscoring the transformative potential of rational heterocyclic integration in drug design [7].
The specific molecular architecture of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole represents an innovative advancement in heterocyclic hybrids. Its structural evolution stems from systematic modifications of simpler benzothiazole precursors, wherein the C2 position—a critical site for bioactivity modulation—was strategically functionalized with tetrazole-containing alkyl chains. This modification diverges significantly from earlier benzothiazole derivatives bearing conventional substituents (e.g., thiol, amino, or chloro groups) by introducing a metabolically stable, ionizable tetrazole moiety [6] [7]. The compound's core consists of a planar benzothiazole ring fused from benzene and thiazole, linked via a methylene bridge (–CH₂–) to the tetrazole ring. This methylene spacer provides conformational flexibility, enabling optimal orientation for target binding. Identified by CAS Registry Number 852694-88-3, the compound exhibits the molecular formula C₉H₇N₅S and a PubChem CID of 44210892 [1] [2]. Its structural novelty lies in the electronic communication between the electron-deficient benzothiazole and the π-excessive tetrazole, creating a push-pull system that may enhance interactions with biological targets.
Table 1: Fundamental Chemical Identifiers of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole
Property | Value |
---|---|
Systematic IUPAC Name | 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole |
CAS Registry Number | 852694-88-3 |
Molecular Formula | C₉H₇N₅S |
PubChem CID | 44210892 |
Exact Molecular Weight | 217.042 Da |
Hybridization Pattern | Benzothiazole-tetrazole linked via methylene |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: